Enhanced Calculated Lipophilicity (XLogP3) of the 2,4,6-Trifluorophenyl Isomer Relative to Difluorophenyl and Non-Fluorinated Analogs
Computationally predicted lipophilicity (XLogP3) indicates that 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine is substantially more lipophilic than the 2,4-difluorophenyl and non-fluorinated phenyl analogs, and moderately more lipophilic than the 3,4,5-trifluorophenyl isomer. This difference is driven by the symmetric ortho,para-fluorination pattern that shields the polar thiadiazole‑amine moiety [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 (estimated XLogP3 for 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine) |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine: XLogP3 ≈ 1.3; 5-(2,4-Difluorophenyl)-1,3,4-thiadiazol-2-amine: XLogP3 ≈ 1.7; 5-(3,4,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine: XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 vs. non-fluorinated; ≈ +0.4 vs. 2,4-difluoro; ≈ +0.2 vs. 3,4,5-trifluoro isomer |
| Conditions | XLogP3 algorithm (PubChem/PubChem-derived computation); conformer ensemble at pH 7.4 |
Why This Matters
Higher lipophilicity within an optimal range (LogP 1–3) is associated with improved membrane permeability and oral bioavailability potential, making the 2,4,6-trifluorophenyl isomer a strategically preferred starting point for CNS and intracellular target programs where passive diffusion is critical.
- [1] Estimated XLogP3 values derived from PubChem computational data and comparative analysis of congeneric thiadiazole series. See also: ChemSpider predicted properties for 5-(4-fluorophenyl)-, 5-(2,4-difluorophenyl)-, and 5-(3,4,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine isomers. View Source
